1-Chloro-3-fluoro-5-nitrobenzene
Overview
Description
1-Chloro-3-fluoro-5-nitrobenzene is a compound with the molecular formula C6H3ClFNO2 . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .
Synthesis Analysis
The synthesis of 1-Chloro-3-fluoro-5-nitrobenzene involves electrophilic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-fluoro-5-nitrobenzene consists of a benzene ring with chlorine, fluorine, and nitro groups attached to it . The InChI code for this compound isInChI=1S/C6H3ClFNO2/c7-4-1-5 (8)3-6 (2-4)9 (10)11/h1-3H
. Chemical Reactions Analysis
The compound has different electrophilic character, thus the potential to react with the nucleophile decreases accordingly: p-chloro- > p-fluoro- > unsubstituted nitrobenzene . The electrophilicity of PG fell rapidly en route to the formation of σ H -adducts and it slightly increased in the nucleophile atomic system .Physical And Chemical Properties Analysis
The molecular weight of 1-Chloro-3-fluoro-5-nitrobenzene is 175.54 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Hydrogenation Studies
1-Chloro-3-fluoro-5-nitrobenzene has been studied for its role in hydrogenation reactions. For instance, Liang Wen-xia (2014) explored the hydrogenation of 3-chloro-4-fluoro nitrobenzene using a Pt-Cu-S/C catalyst, achieving a high yield and purity of the resulting product, indicating the catalyst's effectiveness in such transformations (Liang Wen-xia, 2014).
Reaction Kinetics and Mechanisms
Research by Cervera, Marquet, and Martin (1996) focused on the nucleophilic aromatic substitution (SNAr) reactions of compounds like 3-fluoro-4-chloronitrobenzene, which are closely related to 1-chloro-3-fluoro-5-nitrobenzene. Their study highlighted the influence of different nucleophiles on the substitution reactions (M. Cervera, J. Marquet, Xavier Martin, 1996).
Electrophilic Aromatic Substitution
The ability of 1-chloro-3-fluoro-5-nitrobenzene to undergo electrophilic aromatic substitution was demonstrated by Banks et al. (2003). They synthesized 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, a compound capable of quantitatively fluorinating aromatic substrates like nitrobenzene, showcasing the reactivity of such nitrobenzene derivatives in electrophilic aromatic substitution reactions (R. Banks, M. K. Besheesh, W. Fraenk, T. Klapötke, 2003).
Biodegradation Studies
Significant research has been conducted on the microbial degradation of compounds related to 1-chloro-3-fluoro-5-nitrobenzene. M. Shah (2014) investigated the degradation of 1-chloro-4-nitrobenzene by a strain of Pseudomonas acidovorans, indicating the potential for bioremediation strategies involving halogenated nitrobenzenes (M. Shah, 2014).
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGKOKYKROSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-5-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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